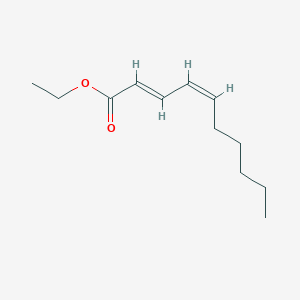

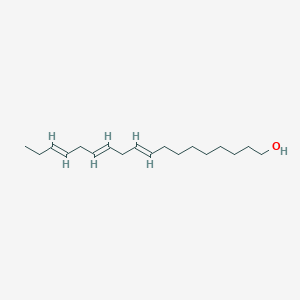

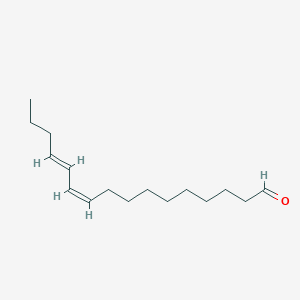

エチル (2E,4Z)-デカ-2,4-ジエノアート

概要

科学的研究の応用

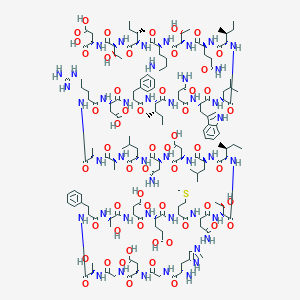

Phaclofen has several scientific research applications, including:

Chemistry: Used as a tool to study GABA B receptor interactions and to develop new GABA B receptor antagonists.

Biology: Employed in research to understand the physiological roles of GABA B receptors in various biological processes.

Medicine: Investigated for its potential therapeutic applications in treating conditions related to GABA B receptor dysfunction.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.

作用機序

ファクロフェンは、GABAB受容体を選択的に拮抗することによって効果を発揮します。この受容体は、中枢神経系における抑制性神経伝達に関与しています。 GABAB受容体を遮断することにより、ファクロフェンはGABAの抑制効果を阻止し、神経細胞の興奮性を高めます . 関与する分子標的および経路には、GABAB受容体および関連するシグナル伝達経路が含まれます。

類似の化合物との比較

ファクロフェンは、次のような他のGABAB受容体拮抗薬に似ています。

バクロフェン: 筋肉の痙縮治療に用いられるGABAB受容体アゴニスト。

CGP 35348: ファクロフェンと同様の性質を持つ別のGABAB受容体拮抗薬。ファクロフェンの独自性は、GABAB受容体を選択的に拮抗する能力と、血脳関門を通過できないため、中枢神経系への影響が限られていることにあります.

生化学分析

Biochemical Properties

Ethyl (2E,4Z)-deca-2,4-dienoate plays a crucial role in biochemical reactions, particularly as a kairomonal attractant for certain insect species. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to attract both male and female codling moths (Cydia pomonella) by binding to sensory cells that respond to the main sex pheromone of the moth . This interaction highlights its potential use in pest management strategies.

Cellular Effects

Ethyl (2E,4Z)-deca-2,4-dienoate influences various cellular processes, particularly in insects. It affects cell signaling pathways and gene expression related to the oviposition behavior of Cydia pomonella. Studies have shown that the compound can disrupt the host location behavior of female moths, leading to higher larval mortality and improved efficacy of larvicidal insecticides . This disruption is a direct result of the compound’s impact on cellular signaling mechanisms.

Molecular Mechanism

The molecular mechanism of action of Ethyl (2E,4Z)-deca-2,4-dienoate involves its binding interactions with sensory cells in insects. It acts as a kairomonal attractant by mimicking the natural pheromones of the codling moth. This binding interaction triggers a series of cellular responses, including enzyme activation and changes in gene expression, which ultimately influence the behavior of the insects . The compound’s ability to mimic natural pheromones makes it a valuable tool in pest management.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl (2E,4Z)-deca-2,4-dienoate have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, its efficacy as a kairomonal attractant can diminish over time due to degradation . This highlights the importance of considering temporal factors when using the compound in pest management strategies.

Dosage Effects in Animal Models

The effects of Ethyl (2E,4Z)-deca-2,4-dienoate vary with different dosages in animal models. In studies involving codling moths, it has been observed that higher doses of the compound can lead to increased attraction and disruption of oviposition behavior . At excessively high doses, the compound may exhibit toxic or adverse effects, underscoring the need for careful dosage optimization in practical applications.

Metabolic Pathways

Ethyl (2E,4Z)-deca-2,4-dienoate is involved in specific metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the organism. The compound’s presence in metabolic pathways can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Ethyl (2E,4Z)-deca-2,4-dienoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can influence its efficacy and impact on cellular processes .

Subcellular Localization

Ethyl (2E,4Z)-deca-2,4-dienoate exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in cellular signaling and biochemical reactions .

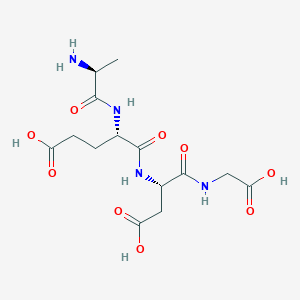

準備方法

ファクロフェンは、さまざまな合成経路によって合成することができます。 一般的な方法の1つは、塩基の存在下で4-クロロベンジルシアニドをジエチルホスファイトと反応させ、続いて加水分解および脱炭酸を行うことで、最終生成物を得る方法です . 工業生産方法は、通常、同様の工程を含みますが、大規模生産用に最適化されています。

化学反応の分析

ファクロフェンは、次のようないくつかのタイプの化学反応を受けます。

酸化: ファクロフェンは、酸化されてさまざまな酸化生成物を生成することができます。

還元: 還元反応は、ファクロフェンを異なる還元型に変換することができます。

置換: ファクロフェンは置換反応を受けることができ、ここで1つの官能基が別の官能基に置換されます。これらの反応で用いられる一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな触媒などがあります. これらの反応から形成される主要な生成物は、用いられる特定の条件および試薬によって異なります。

科学研究での応用

ファクロフェンは、次のようないくつかの科学研究での応用があります。

化学: GABAB受容体の相互作用を研究し、新しいGABAB受容体拮抗薬を開発するためのツールとして使用されます。

生物学: さまざまな生物学的プロセスにおけるGABAB受容体の生理学的役割を理解するための研究で使用されます。

医学: GABAB受容体の機能不全に関連する疾患の治療における潜在的な治療的用途について調査されています。

類似化合物との比較

Phaclofen is similar to other GABA B receptor antagonists, such as:

Baclofen: A GABA B receptor agonist used to treat muscle spasticity.

特性

IUPAC Name |

ethyl (2E,4Z)-deca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8-,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCRGEVPIBLWAY-QNRZBPGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041357 | |

| Record name | Ethyl (2E,4Z)-deca-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow oil; light fruity note | |

| Record name | Ethyl trans-2-cis-4-decadienoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

70.00 to 72.00 °C. @ 0.05 mm Hg | |

| Record name | Ethyl 2Z,4E-decadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in fat; Insoluble in water, soluble (in ethanol) | |

| Record name | Ethyl trans-2-cis-4-decadienoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.917-0.920 | |

| Record name | Ethyl trans-2-cis-4-decadienoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3025-30-7, 7328-34-9 | |

| Record name | Ethyl (E,Z)-2,4-decadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3025-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2E,4Z)-decadienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Decadienoic acid, ethyl ester, (2E,4Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl (2E,4Z)-deca-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (2E,4Z)-2,4-decadienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (2E,4E)-2,4-decadienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2,4-DECADIENOATE, (2E,4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79P6KS9Y5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2Z,4E-decadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

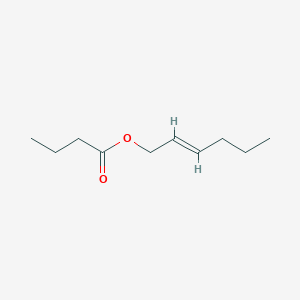

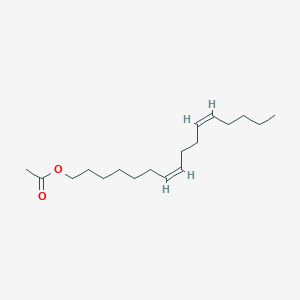

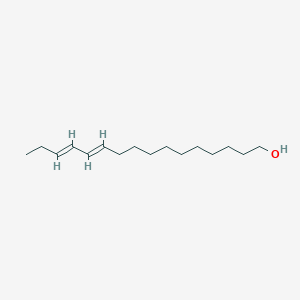

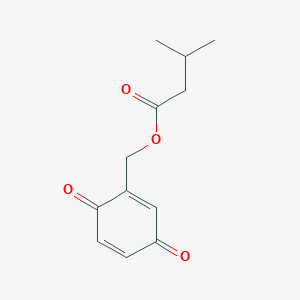

Feasible Synthetic Routes

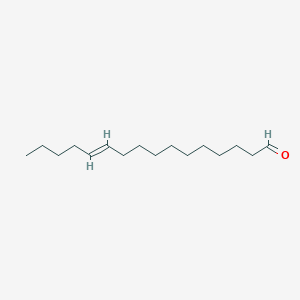

Q1: What is the significance of ethyl (2E,4Z)-deca-2,4-dienoate in the context of insect-yeast interactions?

A: Research indicates that ethyl (2E,4Z)-deca-2,4-dienoate is one of several volatile compounds emitted by certain yeast species. [] This is particularly interesting because these yeast species are often found in association with insects that feed on foliage or fruit. The presence of ethyl (2E,4Z)-deca-2,4-dienoate in the yeast volatomes, alongside other known insect attractants, suggests that this compound might play a role in attracting insects to yeast colonies. This interaction could be mutually beneficial, with insects aiding in yeast dispersal while potentially benefiting from the nutrients provided by the yeast. [] You can find more information on this in the paper titled "Yeast Volatomes Differentially Affect Larval Feeding in an Insect Herbivore" [].

Q2: How does the presence of ethyl (2E,4Z)-deca-2,4-dienoate impact the aroma profile of ciders?

A: Ethyl (2E,4Z)-deca-2,4-dienoate, with its distinct pear aroma, can significantly influence the sensory characteristics of ciders, especially those produced with pear juice addition. Studies have shown that the addition of pear juice (specifically from the Konferencja variety) during cider fermentation leads to the presence of detectable levels of ethyl (2E,4Z)-deca-2,4-dienoate in the final product. [] This highlights the compound's role in shaping the aroma profile of pear-infused ciders. For further details, refer to the paper titled "Analysis of Volatile Compounds and Sugar Content in Three Polish Regional Ciders with Pear Addition". []

Q3: Can the production of ethyl (2E,4Z)-deca-2,4-dienoate during pear distillate production be influenced by the distillation process?

A: Yes, the concentration of ethyl (2E,4Z)-deca-2,4-dienoate in pear distillates can be influenced by the distillation method and the presence of lees (residual yeast and other solids). Research has demonstrated that distilling pear wine with its lees, particularly in a copper alembic, can lead to an increase in the concentration of ethyl (2E,4Z)-deca-2,4-dienoate in the final distillate. [] This suggests that the interaction between the lees and the copper alembic during distillation promotes the formation or retention of this desirable aroma compound. This information is based on the study "Pear distillates from pear juice concentrate: effect of lees in the aromatic composition." []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

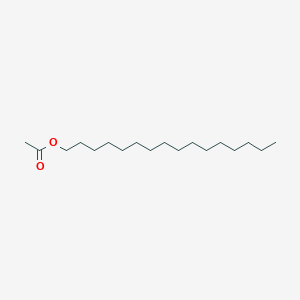

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)